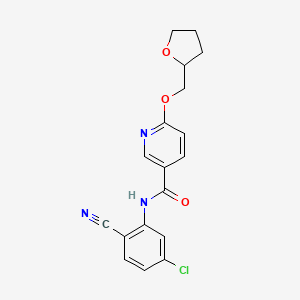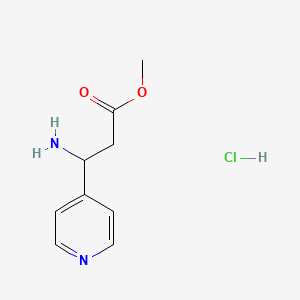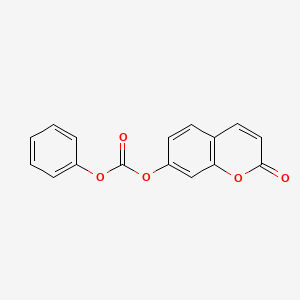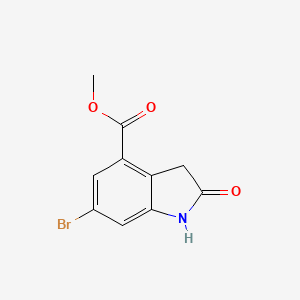
2-Trifluoroacetylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Cyanide Detection in Aqueous Environments
A novel application involves the synthesis of 2-(trifluoroacetylamino)anthraquinone (2-TFAQ), exploiting the nucleophilic nature of cyanide. This compound serves as a simple, sensitive, and highly effective sensor for the "naked-eye" detection of very low concentrations of cyanide in water, highlighting the potential for environmental monitoring and public safety applications (Hao Niu et al., 2008).
Mitochondrial Respiratory Complex II Studies
Research on the mitochondrial respiratory Complex II, or succinate:ubiquinone oxidoreductase (SQR), has utilized 2-thenoyltrifluoroacetone (TTFA) to elucidate its structure and function. This complex plays a crucial role in both the tricarboxylic acid cycle and aerobic respiration. Understanding its structure provides insights into the mitochondrial respiratory system and related human diseases (F. Sun et al., 2005).
Mechanisms of Mitochondrial Dysfunction
Triclosan, a widely used antibacterial agent, has been shown to cause mitochondrial dysfunction through mechanisms including direct inhibition of complex II activity. Studies have used thenoyltrifluoroacetone, a complex II inhibitor, to compare its effects with triclosan, providing insights into the broader impacts of environmental contaminants on cellular respiration (V. Teplova et al., 2017).
Synthesis Applications
Trifluoroacetic acid has been used to mediate the hydroarylation of alkenes, yielding dihydrocoumarins and dihydroquinolones. This process highlights the compound's utility in facilitating chemical reactions relevant to pharmaceutical and material sciences (Kelin Li et al., 2005).
Chemosensor Development
The creation of chemosensors for metal ion detection, such as copper (II), has utilized derivatives of 2-trifluoroacetylhydroquinone. These chemosensors exhibit significant changes in optical properties in the presence of specific ions, demonstrating the potential for developing sophisticated detection tools in environmental and biomedical fields (Yin-Jie Zhang et al., 2011).
Mecanismo De Acción
Target of Action
2-Trifluoroacetylhydroquinone, a derivative of hydroquinone, primarily targets the tyrosinase enzyme . This enzyme plays a crucial role in the initial step of the melanin pigment biosynthesis pathway .
Mode of Action
The compound interacts with its targets by inhibiting the tyrosinase enzyme, thereby reducing melanin pigment production . This interaction results in changes in the melanin biosynthesis pathway, affecting the production of melanin, a pigment responsible for skin color .
Biochemical Pathways
The primary biochemical pathway affected by 2-Trifluoroacetylhydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, the compound disrupts the normal function of this pathway, leading to reduced melanin production .
Pharmacokinetics
Quinones, a class of compounds to which 2-trifluoroacetylhydroquinone belongs, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The primary result of 2-Trifluoroacetylhydroquinone’s action is a reduction in melanin production due to the inhibition of the tyrosinase enzyme . This can lead to a lightening of the skin color, making the compound potentially useful in the treatment of skin disorders associated with hyperpigmentation .
Action Environment
The action, efficacy, and stability of 2-Trifluoroacetylhydroquinone can be influenced by various environmental factors. For instance, the presence of other compounds can affect the redox cycling of quinones, potentially impacting their biological activity . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNIAUJPESWBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoroacetylhydroquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)
![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)


![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)
![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

